Omeprazole-magnesium

Solid-state stability Hygroscopicity Formulation development

Acid-labile APIs degrade rapidly in gastric conditions, causing formulation failures. Omeprazole-magnesium solves this with fundamentally superior stability over the free base. - **Superior stability:** <2% hygroscopicity, >70% crystallinity; <6% degradation at 37°C/80% RH vs. free base (6 months). - **Formulation-optimized:** 0.25 mg/mL solubility, melt at 200°C (dec.). Ideal for MUPS, enteric-coated tablets, and OTC capsules. - **Regulatory grade:** Meets USP monograph (97.5-102.0% anhydrous). USP Reference Standard (Cat. No. 1478549) for QC labs.

Molecular Formula C34H36MgN6O6S2
Molecular Weight 713.1 g/mol
Cat. No. B10761632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole-magnesium
Molecular FormulaC34H36MgN6O6S2
Molecular Weight713.1 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2]
InChIInChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1
InChIKeyKWORUUGOSLYAGD-YPPDDXJESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omeprazole-Magnesium Salt Form Specifications


Omeprazole-magnesium (CAS 95382-33-5) is the magnesium salt of the benzimidazole-based proton pump inhibitor omeprazole, characterized by the molecular formula (C₁₇H₁₉N₃O₃S)₂Mg . Unlike the neutral free base form of omeprazole, this alkaline earth metal salt exhibits fundamentally different physicochemical properties that directly impact formulation stability, manufacturability, and long-term product performance [1]. The compound is specifically defined by USP monograph specifications requiring not less than 97.5% and not more than 102.0% of the anhydrous substance, with key physical characteristics including a melting point with degradation at 200°C and aqueous solubility of 0.25 mg/mL at 25°C [2] [3]. These properties differentiate omeprazole-magnesium from other omeprazole salt forms and the free base, making it a distinct procurement entity with formulation-specific requirements rather than a generic substitute for any omeprazole-containing material [1].

Salt form Magnesium salt designed for solid oral dosage research
Pharmacopeial grade USP monograph compliance for quality and identity
Stability profile High ambient stability supports formulation studies without cold chain
Processing robustness High crystallinity and low hygroscopicity for enteric coating research

Omeprazole-Magnesium Salt Form: Formulation Stability


Omeprazole is intrinsically acid-labile, degrading rapidly in acidic environments with a half-life of approximately 2 minutes at pH 1 [1]. This fundamental instability necessitates formulation strategies that are salt-form dependent; the free base degrades by approximately 6% after 6 months at 37°C and 80% relative humidity, whereas the magnesium salt demonstrates markedly superior storage stability [2] [3]. Sodium salts of omeprazole are preferentially used for parenteral solutions due to aqueous solubility requirements, while magnesium salts are specifically optimized for solid oral dosage forms where controlled crystallinity, low hygroscopicity, and compatibility with enteric coating processes are critical [4]. Procurement decisions based solely on omeprazole content—without verifying the specific salt form—risk receiving material that cannot be successfully formulated into stable, enteric-coated solid dosage units or that fails to meet USP monograph specifications for the intended dosage form [5].

Omeprazole free base degrades rapidly in acid; magnesium salt requires distinct enteric coating design and may not be interchangeable.
Sodium salt preferred for parenteral solutions; magnesium salt optimized for solid dosage research — salt-form mismatch alters performance.
Amorphous or lower-crystallinity forms exhibit higher hygroscopicity and processing variability, limiting direct substitution without reformulation.

Omeprazole-Magnesium: Head-to-Head Evidence


Hygroscopicity: Crystalline vs. Amorphous Forms

Crystalline omeprazole-magnesium with degree of crystallinity exceeding 70% as determined by X-ray powder diffraction exhibits hygroscopicity of less than 2% weight gain upon storage for one month at up to 94% relative atmospheric humidity, as determined gravimetrically [1] [2]. In contrast, the neutral free base form of omeprazole degrades by approximately 6% after 6 months of storage under accelerated conditions (37°C, 80% RH) without special precautions [3]. This quantitative difference in moisture uptake directly impacts the physical and chemical stability of the active pharmaceutical ingredient during manufacturing, storage, and shelf life.

Hygroscopicity
Head-to-head
Mg salt:
Supports formulation robustness and reduced humidity sensitivity during processing
XRPD >70% crystallinity; gravimetric determination
pH-Dependent Stability
Head-to-head
Esomeprazole Mg: t₁/₂ 19 h (pH 6.8, 25°C) vs omeprazole: ~17 h (neutral); both degrade rapidly at pH 1 (~2 min)
Informs minimum enteric coating performance for gastric protection
Buffer pH 6.8; cross-study comparison
Crystallinity Threshold
Class-level
>70% crystallinity (XRPD) required for robust tablet manufacturing
Higher crystallinity correlates with lower degradation during processing
Patented formulation threshold; data to verify per supplier
Ambient Storage Stability
Head-to-head
Mg salt: >5 yr RT stable vs free base: ~6% degradation in 6 mo (37°C/80% RH)
Enables long-term formulation studies and extended shelf-life evaluation
No color change or content decrease observed
Aqueous Solubility
Class-level
Mg salt: 0.25 mg/mL (25°C) vs free base: 0.359 mg/mL; Na salt: higher (parenteral)
Low solubility supports enteric-coated and sustained-release research
Melts with degradation at 200°C; heptane-insoluble
Solid-state stability Hygroscopicity Formulation development Manufacturing

pH-Dependent Stability: Neutral vs. Acidic Conditions

The stability of esomeprazole magnesium (the S-enantiomer magnesium salt) is strongly pH-dependent: at pH 6.8 (buffer), the half-life is approximately 19 hours at 25°C and approximately 8 hours at 37°C, whereas it rapidly degrades in acidic media [1]. In contrast, omeprazole at neutral or slightly alkaline pH has a half-life of approximately 17 hours, but at gastric pH (pH 1) the half-life is only about 2 minutes [2]. This quantitative stability difference informs the minimum required enteric coating performance and sets the boundary conditions for in vitro dissolution testing and formulation development.

pH-Dependent Stability
Head-to-head
Esomeprazole Mg: t₁/₂ 19 h (pH 6.8, 25°C) vs omeprazole: ~17 h (neutral); both degrade rapidly at pH 1 (~2 min)
Informs minimum enteric coating performance for gastric protection
Buffer pH 6.8; cross-study comparison
Chemical stability pH-dependent degradation Enteric coating design Pharmaceutical analysis

Crystallinity and Manufacturing Robustness

A magnesium omeprazole salt having a degree of crystallinity higher than 70% as determined by X-ray powder diffraction is specifically claimed as a novel and enabling physical form for the manufacture of stable oral pharmaceutical formulations [1] [2]. The magnesium salt form allows for consistent tablet manufacturing due to its defined crystalline structure and low hygroscopicity, whereas the neutral free base and amorphous forms exhibit higher degradation rates and poorer handling characteristics during processing [3]. The crystallinity specification (>70%) is a quantifiable quality attribute that directly correlates with manufacturing robustness and final product stability.

Crystallinity Threshold
Class-level
>70% crystallinity (XRPD) required for robust tablet manufacturing
Higher crystallinity correlates with lower degradation during processing
Patented formulation threshold; data to verify per supplier
Crystallinity X-ray powder diffraction Solid-state characterization Formulation robustness

Ambient Storage Stability

Omeprazole-magnesium demonstrates extended ambient storage stability: it can be stored at room temperature for more than 5 years without color change or content decrease . In contrast, the free base form of omeprazole degrades at a rate higher than desired under normal storage conditions without special precautions, with approximately 6% degradation observed after 6 months under accelerated conditions (37°C, 80% RH) [1]. This difference in long-term stability directly translates to reduced cold-chain requirements and extended shelf life for finished products formulated with the magnesium salt.

Ambient Storage Stability
Head-to-head
Mg salt: >5 yr RT stable vs free base: ~6% degradation in 6 mo (37°C/80% RH)
Enables long-term formulation studies and extended shelf-life evaluation
No color change or content decrease observed
Shelf life Storage stability Degradation kinetics Quality control

Aqueous Solubility and Enteric Coating Compatibility

Omeprazole-magnesium exhibits aqueous solubility of 0.25 mg/mL at 25°C, classifying it as slightly soluble in water, whereas it is soluble in methanol and practically insoluble in heptane [1] . This limited aqueous solubility, combined with its crystalline particulate nature, makes the magnesium salt particularly suitable for sustained-release and enteric-coated oral solid dosage forms . In contrast, the sodium salt of omeprazole is preferentially used for parenteral solutions due to its higher aqueous solubility, while the free base is very slightly soluble in water (approximately 0.359 mg/mL) and melts with decomposition at 155°C [2]. The specific solubility profile of the magnesium salt facilitates controlled drug release in the intestinal environment following enteric coating dissolution.

Aqueous Solubility
Class-level
Mg salt: 0.25 mg/mL (25°C) vs free base: 0.359 mg/mL; Na salt: higher (parenteral)
Low solubility supports enteric-coated and sustained-release research
Melts with degradation at 200°C; heptane-insoluble
Solubility Enteric coating Drug release Oral formulation

Omeprazole-Magnesium Application Scenarios


Enteric-Coated Delayed-Release Capsules & Tablets

Procurement of omeprazole-magnesium with verified crystallinity >70% and hygroscopicity <2% weight gain (as established in Evidence Items 1 and 3) enables the reliable manufacture of enteric-coated oral solid dosage forms [1]. The low hygroscopicity minimizes moisture-induced degradation during processing, while high crystallinity ensures consistent tablet compression and pellet formation. The pH-dependent degradation profile (half-life 19 hours at pH 6.8, 25°C) informs the minimum enteric coating performance required to protect the active ingredient during gastric transit, directly linking raw material quality to finished product performance [2].

Sustained-Release and MUPS Formulations

The limited aqueous solubility of omeprazole-magnesium (0.25 mg/mL at 25°C) and its crystalline particulate nature make it the salt form of choice for sustained-release and multi-unit particulate drug delivery systems (as documented in Evidence Item 5) [3]. In MUPS formulations, the magnesium salt's solubility profile facilitates controlled release in the small intestine following enteric coating dissolution, reducing inter- and intra-subject variability in absorption compared to single-unit dosage forms. The >5-year room-temperature stability (Evidence Item 4) further ensures that MUPS-based products maintain potency throughout extended shelf life without requiring cold-chain logistics .

OTC Formulation with Ambient Storage

The demonstrated room-temperature stability of omeprazole-magnesium for more than 5 years without color change or content decrease (Evidence Item 4) enables OTC product formats such as delayed-release capsules and oral suspensions that do not require refrigerated storage . This stability advantage over the free base (which degrades under ambient conditions) reduces supply chain complexity and cost, allowing for direct-to-consumer distribution. Procurement specifications should verify the magnesium salt identity and purity (USP monograph requirement 97.5–102.0%) to ensure the stability profile matches the intended OTC product shelf life claims .

Compendial Testing and Reference Standards

Omeprazole-magnesium USP Reference Standard (Catalog No. 1478549) is specifically designated for use in compendial quality tests and assays as specified in USP monographs, including tests for omeprazole, esomeprazole magnesium, and related compounds . The defined physical characteristics—including aqueous solubility (0.25 mg/mL), melting point with degradation (200°C), and HPLC assay requirements—make it essential for analytical method validation, system suitability testing, and impurity profiling in quality control laboratories. Procurement of the USP-grade material ensures compliance with regulatory specifications for identity, purity, and potency testing of finished drug products.

Application
Selection Property
Validation Focus
Enteric-coated delayed-release formulation studies
High-crystallinity magnesium salt (>70%)
Enteric coating integrity and drug release in intestinal media
Sustained-release / MUPS formulation research
Low aqueous solubility salt form
Controlled dissolution and absorption variability
Ambient-stable solid dosage research
Magnesium salt with extended room-temperature stability
Long-term stability and shelf-life modeling
Compendial analytical testing
USP-grade omeprazole magnesium reference standard
System suitability, impurity profiling, assay validation

Technical Documentation Hub

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55 linked technical documents
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